

H-Glu-OtBu CAS number and molecular weight

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Compound of Interest

Compound Name: *H-Glu-OtBu*

Cat. No.: *B555039*

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An In-Depth Technical Guide to **H-Glu-OtBu** Derivatives in Peptide Synthesis and Drug Development

This technical guide provides a comprehensive overview of L-Glutamic acid tert-butyl ester derivatives, crucial building blocks for researchers, scientists, and drug development professionals. We will delve into their chemical properties, applications in peptide synthesis, and detailed experimental methodologies.

Core Quantitative Data

L-Glutamic acid tert-butyl esters are commercially available in several forms, primarily differing in the position of the tert-butyl ester group. This distinction is critical for their application in chemical synthesis. The most common derivatives are the α -ester (**H-Glu-OtBu**), the γ -ester (H-Glu(OtBu)-OH), and the di-tert-butyl ester (H-Glu(OtBu)-OtBu).

Compound Name	Abbreviation	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Application
L-Glutamic acid α -tert-butyl ester	H-Glu-OtBu	45120-30-7	C ₉ H ₁₇ NO ₄	203.24	Side chain intermediate for peptide API synthesis. [1] [2]
L-Glutamic acid γ -tert-butyl ester	H-Glu(OtBu)-OH	2419-56-9	C ₉ H ₁₇ NO ₄	203.24	Side-chain-protected building block in peptide synthesis. [3]
L-Glutamic acid di-tert-butyl ester hydrochloride	H-Glu(OtBu)-OtBu·HCl	32677-01-3	C ₁₃ H ₂₆ ClNO ₄	295.81	Intermediate in the synthesis of peptides and neuroprotective agents.

Role in Peptide Synthesis

H-Glu-OtBu and its derivatives are fundamental in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality of the glutamic acid side chain.[\[4\]](#) This protection is essential to prevent unwanted side reactions during the stepwise elongation of the peptide chain.[\[3\]](#)

The OtBu group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group, a cornerstone of modern peptide chemistry.[\[4\]](#)[\[5\]](#) It is, however, readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the selective deprotection of the side chain when

required.[4] This orthogonality with other common protecting groups is a key advantage in the synthesis of complex peptides.[6]

These derivatives are crucial intermediates in the synthesis of various biologically active peptides.[4] Notably, they are used in the production of GLP-1 (glucagon-like peptide-1) analogs, such as Semaglutide and Tirzepatide, which are important therapeutics for metabolic disorders.[1]

Experimental Protocols

The following section details a generalized protocol for the incorporation of an Fmoc-protected H-Glu(OtBu)-OH residue into a growing peptide chain during SPPS.

Protocol: Coupling of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the steps for coupling Fmoc-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

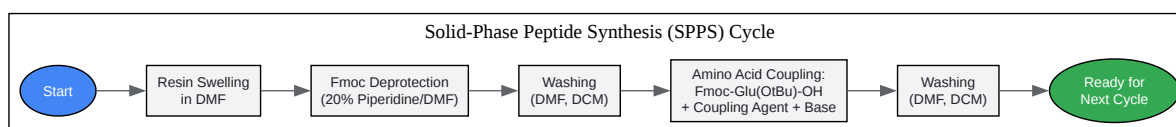
- Resin with N-terminally deprotected peptide
- Fmoc-Glu(OtBu)-OH
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF)
- 20% Piperidine in DMF for Fmoc deprotection
- Dichloromethane (DCM) for washing

Procedure:

- **Resin Preparation:** The solid support resin with the growing peptide chain is initially swelled in DMF. The N-terminal Fmoc group is then removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.[7]
- **Activation of Fmoc-Glu(OtBu)-OH:** In a separate vessel, Fmoc-Glu(OtBu)-OH is pre-activated. This is achieved by dissolving it in DMF along with a coupling agent like HATU and a base such as DIPEA. This mixture is allowed to react for a few minutes to form the activated ester.[7]
- **Coupling Reaction:** The activated Fmoc-Glu(OtBu)-OH solution is added to the resin. The reaction vessel is agitated to ensure thorough mixing, allowing the activated carboxylic acid to form a peptide bond with the free amine on the resin-bound peptide. The progress of the reaction can be monitored using a colorimetric test like the Kaiser test to confirm the disappearance of the free primary amine.[7]
- **Washing:** Once the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and by-products.[7]
- **Cycle Repetition:** These steps of deprotection, activation, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.

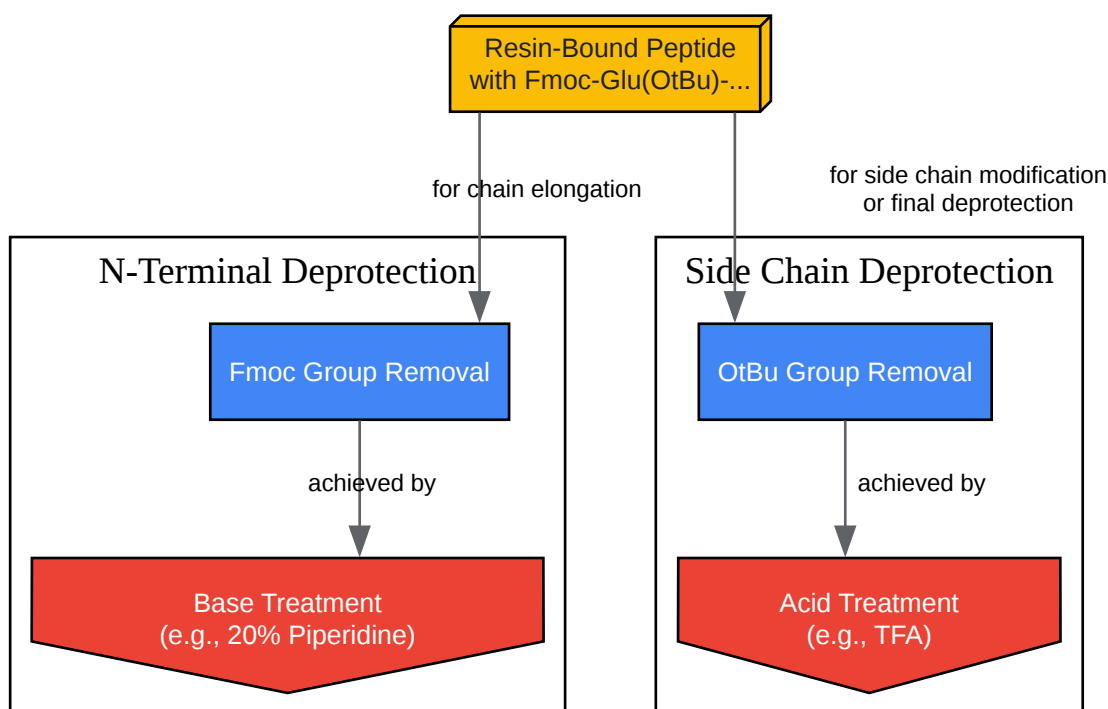
Visualization of Workflows

The following diagrams illustrate the key workflows in the application of **H-Glu-OtBu** derivatives in peptide synthesis.



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Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).



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Caption: Orthogonal deprotection strategy for Fmoc and OtBu protecting groups.

Applications in Drug Discovery and Development

The utility of **H-Glu-OtBu** derivatives extends beyond basic peptide synthesis into advanced drug discovery.

- **ADC Linkers:** **H-Glu-OtBu** has been identified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that deliver potent cytotoxic agents to cancer cells.
- **PROTACs:** This molecule also serves as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.
- **Neuroscience Research:** Derivatives of glutamic acid are utilized in the creation of neuroprotective agents and other bioactive molecules for neurological research. For instance, H-Glu(OtBu)-OtBu hydrochloride is an intermediate in the synthesis of probes

targeting the prostate-specific membrane antigen (PSMA), which has implications for cancer imaging and therapy.[8]

- Metabolic Diseases: As previously mentioned, these compounds are instrumental in synthesizing GLP-1 analogs, which have revolutionized the treatment of type 2 diabetes and obesity.[1]

In conclusion, **H-Glu-OtBu** and its related tert-butyl ester derivatives are indispensable tools in modern organic and medicinal chemistry. Their well-defined properties and versatile reactivity enable the synthesis of complex peptides and novel therapeutic agents, driving innovation in drug discovery and development.

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References

- 1. H-Glu-OtBu | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 4. H-Glu-OtBu | | Peptide Building Block [benchchem.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
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